13Z Geometric Isomer Identity: Physicochemical Differentiation from Stellettin L (13E)
Stellettin M is unambiguously distinguished from its co-isolated geometric isomer stellettin L by the 13Z (cis) configuration of the polyenic side chain, whereas stellettin L bears the 13E (trans) configuration [1]. This single geometric difference produces a measurable 5 °C depression in melting point: stellettin M melts at 232–234 °C versus 237–239 °C for stellettin L [1]. The two isomers exhibit distinct ¹H and ¹³C NMR chemical shifts, enabling unambiguous identity verification by spectroscopic methods [1].
| Evidence Dimension | Melting point (capillary method) and ¹³C/¹H NMR chemical shift profile |
|---|---|
| Target Compound Data | Stellettin M: mp 232–234 °C; yellow needles; ESI-MS m/z 466 [M–H]⁻; IR 3382 (OH), 2934, 1709, 1691 cm⁻¹ [1] |
| Comparator Or Baseline | Stellettin L (13E isomer): mp 237–239 °C; yellow needles; ESI-MS m/z 466 [M–H]⁻; IR 3357 (OH), 2946, 1709, 1698 cm⁻¹ [1] |
| Quantified Difference | Δmp = 5 °C; distinct ¹H and ¹³C NMR chemical shift sets (see Table 1 of patent CN101113134A for full assignment) [1] |
| Conditions | Melting point determined by capillary method; NMR recorded in CDCl₃; IR by KBr pellet; ESI-MS in negative-ion mode [1] |
Why This Matters
The 5 °C melting point difference and distinct NMR fingerprints provide immediate, low-cost identity confirmation to prevent isomer misassignment during procurement and quality control, which is critical because the 13Z and 13E isomers are not functionally equivalent.
- [1] Lin HW, Wang ZL, Chen WS, Zhang HJ, Piao SJ. CN101113134A – 细薄星芒海绵中的一种三萜类抗肿瘤化合物及其制备方法 [A Triterpenoid Antitumor Compound from Stelletta tenuis and Its Preparation Method]. Chinese Patent Application, filed 2007-06-26, published 2008-01-30. Table 1 and descriptive text. View Source
